Mussaenosid

Übersicht

Beschreibung

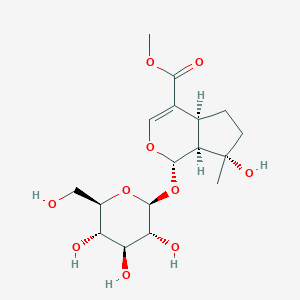

Mussaenoside is a natural iridoid found in the herbs of Melampyrum roseum Maxim . It can inhibit the release of pro-inflammatory cytokines induced by LPS, the production of nitric oxide (NO) and prostaglandin E2, and the expression of inducible NO synthase and cyclooxygenase-2 induced by lipopolysaccharide (LPS) in the RAW264.7 murine macrophage .

Synthesis Analysis

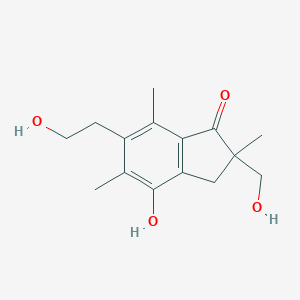

The synthesis of Mussaenoside involves biological transformation of iridoid compounds, which mainly exist as the prototype and aglycone and I and II metabolites . The iridoids are a class of active compounds that widely exist in the plant kingdom .Molecular Structure Analysis

Mussaenoside has a molecular formula of C17H26O10 . Its average mass is 390.382 Da and its monoisotopic mass is 390.152588 Da .Physical and Chemical Properties Analysis

Mussaenoside has a density of 1.5±0.1 g/cm3, a boiling point of 603.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.9 mmHg at 25°C . It has a molar refractivity of 88.9±0.4 cm3, and a molar volume of 259.1±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Aktivität

Mussaenosid wurde als ein Stoff mit entzündungshemmenden Eigenschaften identifiziert, obwohl es weniger aktiv ist als andere Iridoide wie Geniposidsäure .

Phytochemische Forschung

This compound ist eine von mehreren Verbindungen, die aus Mussaenda philipica isoliert wurden und auf ihre phytochemischen Eigenschaften und potenziellen Vorteile untersucht werden können .

Medizinische Pflanzenforschung

Die Gattung Mussaenda, zu der this compound gehört, wird in der traditionellen Medizin verwendet und kann auf ihre medizinischen Eigenschaften untersucht werden .

Pharmakognosie-Studien

Im Rahmen der Pharmakognosie kann this compound auf seine Rolle für die Qualität, Wirksamkeit und Sicherheit von Heilpflanzen untersucht werden .

Kräutertee-Alternativen

Mussaenda pubescens, das this compound enthält, wurde als Tee-Alternative verwendet, was auf eine mögliche Anwendung in Getränken hindeutet .

Verbesserung von Zierpflanzen

Forschung zu this compound könnte zur Verbesserung des Zierwerts von Pflanzen der Gattung Mussaenda beitragen .

Wirkmechanismus

Target of Action

Mussaenoside, an iridoid glycoside, primarily targets nuclear factor-κB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

Mussaenoside interacts with its primary target, NF-κB, by downregulating its activity . This downregulation inhibits the production of nitric oxide (NO) and prostaglandin E2, as well as the expression of inducible NO synthase and cyclooxygenase-2 induced by lipopolysaccharide (LPS) in the RAW264.7 murine macrophage cell line .

Biochemical Pathways

The primary biochemical pathway affected by mussaenoside is the NF-κB signaling pathway . By downregulating NF-κB, mussaenoside suppresses the production of pro-inflammatory cytokines induced by LPS, namely, tumor necrosis factor-α and interleukin-1β . This leads to a reduction in inflammation and oxidative stress, which are key factors in many diseases.

Pharmacokinetics

It’s known that the compound is derived from the herbs of melampyrum roseum maxim . More research is needed to fully understand the pharmacokinetics of mussaenoside.

Result of Action

The molecular and cellular effects of mussaenoside’s action primarily involve the reduction of inflammation and oxidative stress . By downregulating NF-κB, mussaenoside inhibits the production of pro-inflammatory cytokines and mediators, leading to an overall decrease in inflammation . This can have beneficial effects in the treatment of various inflammatory diseases.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Mussaenoside interacts with various enzymes and proteins in biochemical reactions. It has been found to have anti-inflammatory properties, which are associated with the downregulation of nuclear factor-κB .

Cellular Effects

Mussaenoside has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the production of nitric oxide and prostaglandin E2, as well as the expression of inducible nitric oxide synthase and cyclooxygenase-2 induced by lipopolysaccharide .

Molecular Mechanism

The molecular mechanism of Mussaenoside involves its binding interactions with biomolecules and changes in gene expression. The anti-inflammatory action of Mussaenoside is associated with the downregulation of nuclear factor-κB .

Eigenschaften

IUPAC Name |

methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-17(23)4-3-7-8(14(22)24-2)6-25-15(10(7)17)27-16-13(21)12(20)11(19)9(5-18)26-16/h6-7,9-13,15-16,18-21,23H,3-5H2,1-2H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGJTRDIWPEIMG-DUMNYRKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982994 | |

| Record name | Methyl 1-(hexopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-27-8 | |

| Record name | Mussaenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Mussaenoside significantly reduces the production and release of nitric oxide (NO) in RAW 264.7 cells stimulated with lipopolysaccharide (LPS). This suggests that Mussaenoside's anti-inflammatory effect stems from its ability to inhibit NO production.

A: [] Mussaenoside has the molecular formula C17H26O10. While its exact molecular weight is not specified in the provided abstracts, it can be calculated based on its molecular formula to be approximately 390.38 g/mol.

A: [, , , , , , ] Various studies have employed a range of spectroscopic techniques to characterize Mussaenoside, including UV, IR, 1D-NMR (1H and 13C), 2D-NMR (HSQC, HMBC, ROESY), FAB-MS, and ESI-MS. These techniques provide information about the compound's functional groups, connectivity, and stereochemistry.

ANone: The provided abstracts do not contain specific information regarding the material compatibility and stability of Mussaenoside under various conditions. Further research is needed to explore these aspects.

ANone: The provided research papers do not indicate any catalytic properties or applications for Mussaenoside. The focus of these studies primarily revolves around its isolation, identification, and biological activities, particularly its anti-inflammatory potential.

ANone: The provided abstracts lack information on computational chemistry studies or QSAR models developed for Mussaenoside. Further investigations using these approaches could offer valuable insights into its structure-activity relationships and potential for optimization.

A: While the provided abstracts don't offer a detailed SAR analysis for Mussaenoside, [] one study identified 8-O-trans-cinnamoyl mussaenoside and 8-O-cafeoyl massenoside as new iridoid glucosides alongside Mussaenoside. Investigating the activity differences between these structurally similar compounds could offer valuable insights into the importance of the 8-O substituent for biological activity.

ANone: Information regarding the stability of Mussaenoside under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not available in the provided abstracts. Further research is required to investigate these aspects.

ANone: The provided abstracts do not discuss SHE regulations relevant to Mussaenoside. As with any chemical compound, adherence to relevant safety guidelines and regulations is crucial when handling and researching Mussaenoside.

ANone: The provided research papers primarily focus on Mussaenoside's isolation, identification, and in vitro activities. Data regarding its absorption, distribution, metabolism, excretion (ADME), and in vivo activity and efficacy is limited. Further research, including in vivo studies, is necessary to establish a comprehensive PK/PD profile.

ANone: The provided research does not mention any specific resistance mechanisms associated with Mussaenoside or its relation to other compounds or drug classes. This aspect requires further investigation.

ANone: The provided abstracts do not provide detailed information on the toxicity, adverse effects, and safety profile of Mussaenoside, including potential long-term effects. Further toxicological studies are necessary to assess its safety profile.

ANone: The provided abstracts do not mention any research regarding biomarkers for predicting Mussaenoside's efficacy, monitoring treatment response, or identifying potential adverse effects.

ANone: Researchers frequently employ various analytical techniques for Mussaenoside identification and quantification, including:

ANone: The provided abstracts lack information regarding the ecotoxicological effects and potential environmental impact of Mussaenoside. Further research is required to assess its environmental fate and potential risks.

ANone: The provided abstracts do not contain information regarding dissolution rate or solubility studies for Mussaenoside in various media. Further research is needed to understand how these factors impact its bioavailability and efficacy.

ANone: The research papers provided do not include details regarding the validation of analytical methods employed for Mussaenoside analysis. Validating analytical methods used to characterize and quantify Mussaenoside is crucial to ensure accuracy, precision, and specificity.

ANone: The provided research papers do not discuss specific quality control and assurance measures for Mussaenoside development, manufacturing, and distribution.

ANone: The provided abstracts lack information regarding Mussaenoside's potential to elicit an immune response or strategies to mitigate or modulate its immunogenicity.

ANone: Information concerning interactions between Mussaenoside and drug transporters, along with strategies to manage these interactions, is not included in the provided abstracts.

ANone: The provided abstracts do not offer details about Mussaenoside's potential to induce or inhibit drug-metabolizing enzymes or strategies to manage these interactions.

ANone: Information regarding the biocompatibility of Mussaenoside with biological systems and its potential for biodegradation is not provided in the abstracts.

ANone: The provided research papers do not focus on comparing Mussaenoside with alternative compounds or substitutes in terms of performance, cost, and impact.

ANone: The provided abstracts do not offer strategies for resource efficiency, waste management, or recycling related to Mussaenoside.

ANone: The provided abstracts do not explicitly discuss specific research infrastructure or resources employed in Mussaenoside research.

A: While the provided abstracts do not delve into the complete historical context of Mussaenoside research, [] one study mentions the prior establishment of the absolute configuration at C(8) of Mussaenoside.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)

![[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B206716.png)

![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)

![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)